2-(4-Fluoro-3-methylphenyl)-2-pentanol
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Overview
Description
2-(4-Fluoro-3-methylphenyl)-2-pentanol is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a pentanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-3-methylphenyl)-2-pentanol typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with a suitable Grignard reagent, such as pentylmagnesium bromide. The reaction proceeds under anhydrous conditions and is usually carried out in an inert atmosphere to prevent moisture from interfering with the Grignard reagent. The reaction mixture is then quenched with water, and the product is extracted and purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-3-methylphenyl)-2-pentanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: The major products include 2-(4-Fluoro-3-methylphenyl)-2-pentanone or 2-(4-Fluoro-3-methylphenyl)pentanal.
Reduction: The major product is 2-(4-Fluoro-3-methylphenyl)pentane.
Substitution: The products depend on the nucleophile used, resulting in compounds such as 2-(4-Methoxy-3-methylphenyl)-2-pentanol.
Scientific Research Applications
2-(4-Fluoro-3-methylphenyl)-2-pentanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals, such as agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-3-methylphenyl)-2-pentanol involves its interaction with molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity by influencing the electronic properties of the molecule and its interactions with the target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)-2-pentanol
- 2-(3-Methylphenyl)-2-pentanol
- 2-(4-Methylphenyl)-2-pentanol
Uniqueness
2-(4-Fluoro-3-methylphenyl)-2-pentanol is unique due to the combined presence of both a fluorine atom and a methyl group on the phenyl ring. This combination can significantly influence the compound’s chemical reactivity, physical properties, and biological activity compared to similar compounds that lack one of these substituents.
Properties
IUPAC Name |
2-(4-fluoro-3-methylphenyl)pentan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FO/c1-4-7-12(3,14)10-5-6-11(13)9(2)8-10/h5-6,8,14H,4,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLMUGSWMQQKBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C1=CC(=C(C=C1)F)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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